molecular formula C18H15ClO2S2 B380247 1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one CAS No. 325992-87-8

1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one

Cat. No.: B380247
CAS No.: 325992-87-8
M. Wt: 362.9g/mol
InChI Key: CWKHSMGWBXNSLJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a furylmethylthio group, and a thienylpropanone backbone

Properties

CAS No.

325992-87-8

Molecular Formula

C18H15ClO2S2

Molecular Weight

362.9g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C18H15ClO2S2/c19-14-7-5-13(6-8-14)16(20)11-18(17-4-2-10-22-17)23-12-15-3-1-9-21-15/h1-10,18H,11-12H2

InChI Key

CWKHSMGWBXNSLJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienylpropanone Backbone: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylpropanone structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furylmethylthio Group: The final step involves the nucleophilic substitution reaction where the furylmethylthio group is attached to the thienylpropanone backbone using a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-[(2-furylmethyl)thio]-2-thien-2-ylpropan-1-one
  • 1-(4-Chlorophenyl)-3-[(2-furylmethyl)thio]-3-thien-2-ylbutan-1-one

Uniqueness

1-(4-Chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-3-thiophen-2-ylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

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